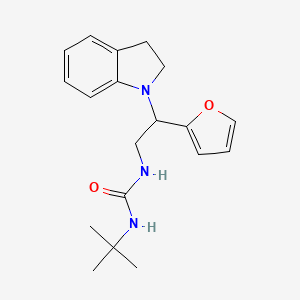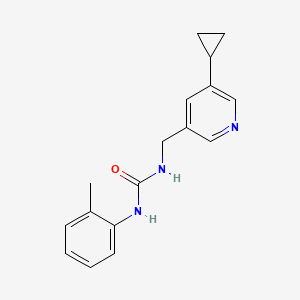
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the urea class of compounds and is known for its ability to interact with specific proteins and enzymes in the body.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthetic Methodologies: A study by Zhang et al. (2019) discussed the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, highlighting a high-yield method crucial for developing small molecule anticancer drugs, which could be related to the structural motifs of the compound (Zhang et al., 2019).
- Molecular Structure and Reactivity: Research by Rao et al. (2010) on unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea elucidated the crystal structure, providing insights into the conformational preferences of such urea derivatives, which could be relevant for understanding the structural behavior of "1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea" (Rao et al., 2010).
Biological Activities and Applications
- Neuropeptide Y5 Receptor Antagonists: Fotsch et al. (2001) described the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, indicating potential therapeutic applications of urea derivatives in treating conditions related to this receptor (Fotsch et al., 2001).
- Aurora Kinase Inhibitors: Defaux et al. (2014) developed (7‐aryl‐1,5‐naphthyridin‐4‐yl)ureas as novel Aurora kinase inhibitors, showcasing the potential of urea derivatives in cancer treatment through the inhibition of pathological cell proliferation (Defaux et al., 2014).
Eigenschaften
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-4-2-3-5-16(12)20-17(21)19-10-13-8-15(11-18-9-13)14-6-7-14/h2-5,8-9,11,14H,6-7,10H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEYNLAHXPPTPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

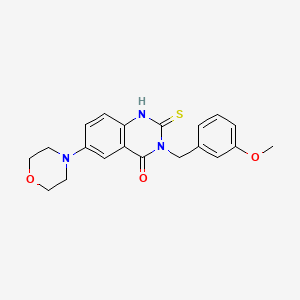
![4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2383589.png)
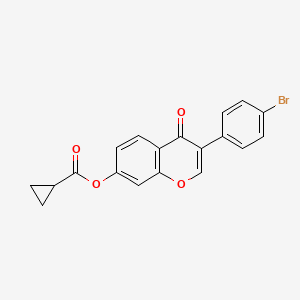

![Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2383593.png)
![(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2383594.png)
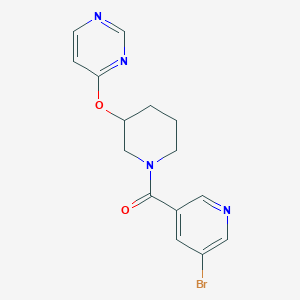
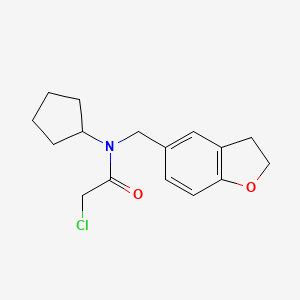
![Ethyl 6-methyl-2-(thiophene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2383602.png)
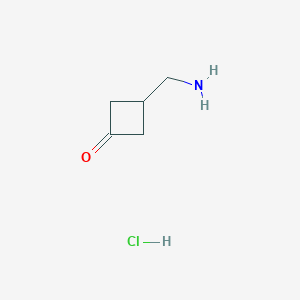
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide](/img/structure/B2383605.png)
